(2S)-2-(Oxan-3-yl)propan-1-ol
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Overview
Description
(2S)-2-(Oxan-3-yl)propan-1-ol: is an organic compound that belongs to the class of secondary alcohols It features a propanol backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the ring-opening of an epoxide with a suitable nucleophile. For instance, the reaction of (S)-propylene oxide with 3-hydroxytetrahydropyran in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process typically requires a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to a chloride, phosphorus tribromide for conversion to a bromide.
Major Products Formed
Oxidation: (2S)-2-(Oxan-3-yl)propan-1-one.
Reduction: (2S)-2-(Oxan-3-yl)propane.
Substitution: (2S)-2-(Oxan-3-yl)propyl chloride or bromide.
Scientific Research Applications
(2S)-2-(Oxan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxan-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxane ring and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Oxan-3-yl)propan-1-ol: The enantiomer of (2S)-2-(Oxan-3-yl)propan-1-ol, differing in the spatial arrangement of atoms.
(2S)-2-(Tetrahydrofuran-3-yl)propan-1-ol: A similar compound with a tetrahydrofuran ring instead of an oxane ring.
(2S)-2-(Oxan-2-yl)propan-1-ol: A structural isomer with the oxane ring attached to the second carbon atom.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and physical properties. These features make it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-(oxan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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